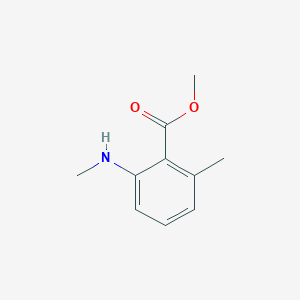

Methyl 2-methyl-6-(methylamino)benzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-methyl-6-(methylamino)benzoate |

InChI |

InChI=1S/C10H13NO2/c1-7-5-4-6-8(11-2)9(7)10(12)13-3/h4-6,11H,1-3H3 |

InChI Key |

WKSRECLWOCNWNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 Methyl 6 Methylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Elucidation of Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shifts

The ¹H NMR spectrum of Methyl 2-methyl-6-(methylamino)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the amine proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methylamino group and the electron-withdrawing methyl ester group, along with the additional methyl group, create a unique electronic environment for each proton.

Similarly, the ¹³C NMR spectrum will show characteristic signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern of the benzene ring. The carbonyl carbon of the ester group is expected to appear at a significantly downfield shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (H3, H4, H5) | 6.5 - 7.5 | m | 3H |

| O-CH₃ | ~3.8 | s | 3H |

| N-CH₃ | ~2.9 | s | 3H |

| Ar-CH₃ | ~2.4 | s | 3H |

| N-H | Variable | br s | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| Ar-C (quaternary) | 120 - 150 |

| Ar-C (CH) | 110 - 130 |

| O-CH₃ | ~52 |

| N-CH₃ | ~30 |

| Ar-CH₃ | ~20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methyl proton signals to their respective methyl carbon signals.

Conformational Analysis via Variable Temperature NMR and NOESY

The presence of the methylamino and methyl ester groups introduces the possibility of restricted rotation around the C-N and C-Ar bonds, which could lead to different conformations.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the molecule. If there is a significant energy barrier to rotation, distinct signals for different conformers might be observed at low temperatures, which would coalesce into averaged signals as the temperature is increased and the rate of rotation increases.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close in space, regardless of whether they are bonded. In the context of this compound, NOESY could reveal through-space interactions between the protons of the Ar-CH₃ group and the protons of the adjacent methylamino group, or between the N-H proton and the Ar-CH₃ protons, providing evidence for the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methyl ester group. Alpha-cleavage adjacent to the nitrogen atom of the methylamino group is also a likely fragmentation route. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Calculated Exact Mass | 179.09463 |

| Measured Exact Mass | [To be determined experimentally] |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Product Identification

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for monitoring the synthesis of this compound and confirming its identity. These methods provide real-time or near-real-time analysis of reaction mixtures, allowing for the tracking of reactants, intermediates, and the final product, thereby enabling optimization of reaction conditions such as temperature, time, and catalyst concentration. mdpi.com

In a typical synthesis, such as the N-methylation of methyl 2-methyl-6-aminobenzoate or the esterification of 2-methyl-6-(methylamino)benzoic acid, LC-MS/MS is highly effective. The use of reverse-phase chromatography with a suitable column (e.g., C8 or C18) and a mobile phase gradient of acetonitrile (B52724) and water with formic acid allows for the separation of the polar starting materials from the more nonpolar product. vu.edu.aunih.gov Mass spectrometry detection, often using electrospray ionization (ESI) in positive ion mode, provides high sensitivity and specificity. Multiple Reaction Monitoring (MRM) can be employed for precise quantification, where specific precursor-to-product ion transitions are monitored. nih.govnih.govmdpi.com For this compound (molar mass: 179.22 g/mol ), the protonated molecule [M+H]⁺ at m/z 180.1 would be selected as the precursor ion.

GC-MS is also a valuable technique for the analysis of the final, purified product, confirming its identity and purity. nih.gov The compound's volatility allows for its separation on a standard capillary column. Electron Impact (EI) ionization leads to predictable fragmentation patterns that provide structural confirmation. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) at m/z 179. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z 148. libretexts.org Another characteristic fragmentation would be the cleavage of the ester group, leading to the loss of ·COOCH₃, resulting in a fragment at m/z 120. The fragmentation pattern provides a molecular fingerprint, confirming the structure of the synthesized compound. researchgate.netgoogle.com

| m/z | Predicted Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 179 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ |

| 148 | [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ |

| 120 | [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ |

| 91 | Tropylium ion (from rearrangement) | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound.

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its primary functional groups.

Ester Group (COOCH₃): The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1710 cm⁻¹. This frequency is lower than that for a simple alkyl benzoate (B1203000) (around 1725 cm⁻¹) due to the electronic effect of the ortho-amino group and intramolecular hydrogen bonding. docbrown.inforesearchgate.net The C-O stretching vibrations of the ester group produce strong bands in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch) regions.

Amine Group (NH-CH₃): The secondary amine exhibits a characteristic N-H stretching vibration, which appears as a single, sharp to moderately broad band in the 3350-3450 cm⁻¹ region of the IR spectrum. The position and broadness are influenced by hydrogen bonding. nist.gov The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

Aromatic Ring: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the ring are observed as a series of bands in the 1450-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (1,2,3-trisubstituted), appear in the 700-900 cm⁻¹ region and are often strong in the IR spectrum. researchgate.net

Methyl Groups (C-CH₃ and N-CH₃): The aliphatic C-H stretching vibrations of the two methyl groups are expected just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. researchgate.net

Raman spectroscopy complements the IR data. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. ubbcluj.roosu.eduresearchgate.net The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium-Weak | Medium |

| Ester Carbonyl | C=O Stretch | 1680 - 1710 | Strong | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| Ester C-O | C-O Stretch | 1250 - 1300 | Strong | Weak |

The ortho-positioning of the methylamino and methyl ester groups on the benzene ring facilitates the formation of a strong intramolecular hydrogen bond. This occurs between the hydrogen atom of the secondary amine (N-H, the donor) and the carbonyl oxygen atom of the ester (C=O, the acceptor), forming a stable six-membered pseudo-ring. rsc.org

This intramolecular hydrogen bonding has significant and observable effects on the vibrational spectrum:

Red Shift of C=O Stretch: The hydrogen bond weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). Instead of appearing around 1725 cm⁻¹ typical for methyl benzoate, the peak is expected in the 1680-1710 cm⁻¹ range. docbrown.info

Red Shift of N-H Stretch: The N-H bond is also weakened and elongated by its participation in the hydrogen bond. This results in a shift of the N-H stretching vibration to a lower frequency and often causes the band to broaden compared to a non-hydrogen-bonded secondary amine.

These spectral shifts serve as strong evidence for the presence and influence of the intramolecular hydrogen bond, which dictates the preferred conformation of the molecule in both solution and the solid state.

Reactivity, Degradation, and Transformation Pathways of Methyl 2 Methyl 6 Methylamino Benzoate

Photodegradation Studies

Photodegradation involves the breakdown of a chemical compound by light. For Methyl 2-methyl-6-(methylamino)benzoate, this can occur through direct absorption of light energy or via reactions with photochemically generated reactive species.

Advanced Oxidation Processes (AOPs) are methods that generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), to accelerate the degradation of organic pollutants. The UV/H₂O₂ process is a common AOP where the photolysis of hydrogen peroxide (H₂O₂) produces hydroxyl radicals.

Studies on Methyl 2-aminobenzoate have shown that its photodegradation is significantly accelerated in the presence of H₂O₂ under UV irradiation mdpi.comnih.gov. The hydroxyl radicals generated attack the aromatic ring and the functional groups of the molecule. The rate of degradation is dependent on the concentration of H₂O₂, although at very high concentrations, a plateau in the degradation rate can be reached due to the scavenging of hydroxyl radicals by excess H₂O₂ mdpi.comnih.gov. Given the structural similarity, it is expected that the degradation of this compound would also be enhanced by the UV/H₂O₂ process.

Table 1: Factors Influencing the H₂O₂/UV Degradation of Structurally Similar Methyl Aminobenzoates

| Factor | Observation for Methyl 2-aminobenzoate | Expected Influence on this compound |

| H₂O₂ Concentration | Increased concentration accelerates degradation up to a plateau. mdpi.comnih.gov | Similar trend expected, with an optimal H₂O₂ concentration for maximum degradation. |

| UV Irradiation | Essential for the generation of hydroxyl radicals from H₂O₂. mdpi.comnih.gov | Necessary component for the AOP to be effective. |

| Presence of Anions | Chloride ions can increase the degradation rate at high H₂O₂ concentrations, while carbonate ions can inhibit it. mdpi.comnih.gov | The presence of inorganic anions in the reaction matrix could significantly affect the degradation kinetics. |

This table is based on data for the closely related compound Methyl 2-aminobenzoate and serves as an estimation for the behavior of this compound.

During the photodegradation of aromatic amines and esters, a variety of transformation products can be formed. For Methyl 2-aminobenzoate, the primary photoproducts identified during H₂O₂/UV treatment are various hydroxyderivatives, formed by the addition of hydroxyl radicals to the aromatic ring mdpi.comnih.gov.

Based on this, the photodegradation of this compound is likely to proceed through the following mechanistic steps:

Hydroxyl Radical Attack: The highly electrophilic hydroxyl radical attacks the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates.

Functional Group Oxidation: The methylamino and ester functional groups can also be susceptible to oxidation.

Ring Opening: Under prolonged irradiation and in the presence of a high concentration of oxidants, the aromatic ring can be cleaved, leading to the formation of smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions.

Table 2: Plausible Photoproducts of this compound

| Parent Compound | Potential Photoproducts |

| This compound | Hydroxylated derivatives of this compound |

| Products of N-demethylation | |

| Products of ester hydrolysis (2-methyl-6-(methylamino)benzoic acid) | |

| Ring-opened aliphatic compounds |

This table presents hypothetical photoproducts based on the degradation pathways of similar compounds.

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, both the ester and the amine functionalities can potentially undergo hydrolysis, with the rate of this reaction being highly dependent on pH, temperature, and the solvent system.

The hydrolysis of the ester group in methyl benzoates is a well-studied process that can be catalyzed by both acids and bases rsc.org.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and methanol (B129727). This process is typically faster than acid-catalyzed hydrolysis rsc.org.

The N-methylamino group is generally stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions, protonation of the nitrogen atom could occur, but cleavage of the C-N bond via hydrolysis is not a typical reaction pathway for anilines under moderate conditions.

The hydrolysis of a sterically hindered ester, methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, has been shown to be dependent on the hydroxide ion concentration, indicating the formation of tetrahedral intermediates researchgate.net. A similar pH-dependent kinetic profile would be expected for this compound.

The rate of hydrolysis is significantly influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate, following the principles of chemical kinetics. Studies on the acidic hydrolysis of methyl benzoate (B1203000) have shown that the yield of the hydrolysis product (benzoic acid) is highest at an optimal temperature, which in that specific study was found to be around 80°C unimas.my.

The solvent system also plays a crucial role. The rate of alkaline hydrolysis of substituted methyl benzoates has been observed to decrease with an increasing percentage of organic co-solvents like N,N'-dimethylformamide, dioxane, or ethanol in aqueous solutions zenodo.org. This is attributed to changes in the solvation of the reactants and the transition state.

Table 3: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increased rate in both acidic and alkaline conditions, with a minimum rate around neutral pH. | Catalysis by H⁺ and OH⁻ ions. |

| Temperature | Increased rate with increasing temperature. unimas.my | Provides the necessary activation energy for the reaction. |

| Solvent | The rate can be influenced by the polarity and composition of the solvent system. zenodo.org | Affects the solvation of reactants and the transition state. |

Thermal Decomposition and Pyrolysis Studies

Products of Thermal Degradation under Various Conditions

Specific experimental data on the products of thermal degradation of this compound is not available. General principles of organic chemistry suggest that at elevated temperatures, the compound would likely undergo fragmentation at its weakest bonds. Potential degradation products could arise from the cleavage of the ester group (yielding methanol and a carboxylic acid derivative) or the N-methyl bond. Further decomposition of the aromatic ring could occur at very high temperatures, leading to the formation of smaller, volatile organic compounds and polycyclic aromatic hydrocarbons. The exact product distribution would be highly dependent on conditions such as temperature, pressure, and the presence or absence of oxygen.

Mechanistic Insights into High-Temperature Transformations

Without specific studies, the mechanistic insights into the high-temperature transformations of this compound remain speculative. It is plausible that initial reactions would involve the homolytic cleavage of the C-O bond of the ester or the N-C bond of the methylamino group, leading to the formation of radical intermediates. These radicals could then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of products. The presence of the ortho-methyl group might influence the reaction pathways by providing a site for intramolecular hydrogen abstraction or rearrangement.

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound have not been extensively documented. However, the electrochemical behavior and reactivity in catalytic reactions can be inferred from related compounds.

Catalytic Hydrogenation and Oxidation Reactions

While specific studies on the catalytic hydrogenation of this compound are absent, related compounds like methyl benzoate can be hydrogenated to produce benzaldehyde, benzyl (B1604629) alcohol, or even toluene (B28343), depending on the catalyst and reaction conditions. For instance, manganese-based catalysts have been explored for the hydrogenation of methyl benzoate to benzaldehyde mdpi.comrsc.org. It is expected that the ester group of this compound could be similarly reduced.

Information regarding the catalytic oxidation of this specific compound is also scarce. Generally, N-methylanilines can be oxidized at the nitrogen atom, potentially leading to N-oxide formation or demethylation. The aromatic ring itself could also be susceptible to oxidation under harsh conditions.

Reactions with Specific Reagents and Functional Group Transformations

Specific reactions of this compound with various reagents are not well-documented. However, the functional groups present in the molecule—a secondary amine, an ester, and a substituted aromatic ring—suggest a range of potential transformations.

The secondary amine can undergo reactions such as acylation, alkylation, and nitrosation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also react with nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing amino and methyl groups.

One documented reaction involving a related compound, methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate, is its reaction with hydrazine to form quinazolines nih.gov. This suggests that the amino group in this compound could potentially be used as a handle for the synthesis of heterocyclic compounds.

Chemical Transformations at the Ester and Amino Sites

The ester and secondary amino groups are the primary sites for initial chemical transformations of this compound, including hydrolysis, acylation, and alkylation.

The secondary amino group offers a site for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of an amide. For example, the acetylation of anthranilic acid, a related primary amine, is a well-established reaction sciencemadness.org. While specific conditions for the N-acetylation of this compound are not detailed, the general principles of amine acylation would apply.

N-alkylation of the secondary amine can introduce an additional alkyl group. For instance, the synthesis of methyl N-methylanthranilate often involves the methylation of methyl anthranilate using reagents like methyl iodide or dimethyl sulfate google.comgoogle.comgoogle.com. Further alkylation of the resulting secondary amine would require specific conditions to overcome the potential for steric hindrance and to manage the reactivity of the starting material.

A notable reaction involving the secondary amino group is its susceptibility to nitrosation in the presence of nitrosating agents, which can lead to the formation of potentially carcinogenic N-nitrosamines service.gov.uk.

| Transformation | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation (of Methyl Anthranilate) | Methyl iodide, Potassium hydroxide, in a suitable solvent at 30-44°C | Methyl N-methylanthranilate | 80% | google.com |

| N-Alkylation (of Methyl Anthranilate) | Formaldehyde, Hydrogen, Hydrogenation catalyst, Acid catalyst, 0-150°C, 1-15 atm H2 | Methyl N-methylanthranilate | >96% | google.com |

| Hydrolysis (Metabolic) | In vivo (rat) | N-methylanthranilic acid and Anthranilic acid | Ratio of ~20:1 | inchem.org |

Ring Functionalization and Derivatization Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl and methylamino groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. However, the substitution pattern is also influenced by steric hindrance from the existing groups.

Electrophilic Halogenation , such as bromination, is expected to proceed readily. The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) can achieve regioselective bromination of activated aromatic rings under mild conditions mdma.ch. For this compound, the positions ortho and para to the activating methylamino group would be the most likely sites of substitution, with steric factors influencing the final product distribution.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid orgsyn.orgma.eduaiinmr.com. The strong activating effect of the amino and methyl groups would facilitate this reaction. However, the strongly acidic conditions could also lead to protonation of the amino group, which would deactivate the ring. Therefore, careful control of reaction conditions would be necessary to achieve the desired nitrated product. The nitro group would be directed to the positions activated by the existing substituents.

Friedel-Crafts acylation and alkylation reactions are classic examples of electrophilic aromatic substitution used to introduce acyl and alkyl groups, respectively, onto an aromatic ring, typically using a Lewis acid catalyst like aluminum chloride visualizeorgchem.commasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org. The activated nature of the benzene ring in this compound would make it a suitable substrate for these reactions. However, the presence of the amino group can complicate Friedel-Crafts reactions, as the Lewis acid catalyst can coordinate with the lone pair of electrons on the nitrogen, deactivating the ring ma.edu. This can often be circumvented by protecting the amino group prior to the reaction.

| Reaction Type | Typical Reagents and Conditions | Expected Product Type | Notes on Regioselectivity | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, Room temperature | Bromo-substituted this compound | Substitution at positions activated by both methyl and methylamino groups, influenced by sterics. | mdma.ch |

| Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid, 0-10°C | Nitro-substituted this compound | Directed to ortho/para positions relative to activating groups. Potential for N-protonation. | orgsyn.orgma.eduaiinmr.com |

| Friedel-Crafts Acylation | Acyl chloride, Aluminum chloride (AlCl3) | Acyl-substituted this compound | Amino group may require protection to prevent catalyst deactivation. Substitution at activated positions. | visualizeorgchem.commasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org |

Occurrence and Biosynthesis of Methyl 2 Methyl 6 Methylamino Benzoate in Natural Systems

Natural Occurrence of Benzoate (B1203000) Esters and Methylaminobenzoates

Benzoate esters and their derivatives are widespread in nature, contributing significantly to the chemical language of plants and other organisms.

Benzoate esters are key components of many floral scents and essential oils, playing a crucial role in attracting pollinators. nih.govfrontiersin.org Methyl benzoate, for instance, is a dominant volatile compound in the flowers of species like snapdragon (Antirrhinum majus) and petunia. researchgate.netnih.gov It contributes a pleasant, fruity odor to the floral bouquet. researchgate.net Another related compound, Methyl 2-(methylamino)benzoate, also known as methyl N-methylanthranilate, is a primary constituent of the essential oils from mandarin leaves (petitgrain oil) and is also found in mandarin oil itself, imparting a delicate mandarin-like scent. chemicalbook.comchemicalbook.com It has been identified in various other plants, including the flowers of hyacinth and bulbs of Kaempferia ethelae. chemicalbook.comchemicalbook.com

The presence of these compounds is not limited to flowers. They have been identified in a variety of plant tissues and fruits, contributing to their characteristic aromas. For example, Methyl 2-(methylamino)benzoate is a volatile component of mango cultivars, and has also been found in starfruit and grapefruit juice. chemicalbook.compharmaffiliates.com Methyl benzoate is naturally present in fruits such as bananas, cherries, and guavas, as well as in coffee and tea. scentspiracy.comhmdb.ca

Table 1: Examples of Benzoate Esters and Methylaminobenzoates in Plants

| Compound | Plant Source(s) | Reference(s) |

|---|---|---|

| Methyl benzoate | Snapdragon (Antirrhinum majus), Petunia (Petunia hybrida), Tuberose, Ylang-ylang, Clove, Alstroemeria | researchgate.netscentspiracy.comactahort.org |

| Methyl 2-(methylamino)benzoate (Methyl N-methylanthranilate) | Mandarin leaves and essential oil, Mango (Mangifera indica), Hyacinth, Starfruit, Grapefruit | chemicalbook.comchemicalbook.compharmaffiliates.com |

| Ethyl benzoate | Found in trace amounts in certain fruits and fermented beverages; enhances floral accords like Ylang-Ylang and Tuberose | scentspiracy.com |

| Isobutyl benzoate | Tropical flowers and sweet fruits like bananas and cherries | fragranceconservatory.com |

The occurrence of these aromatic compounds extends beyond the plant kingdom. Methyl 2-(methylamino)benzoate is recognized as a fungal and animal metabolite. chemicalbook.comchemicalbook.com While specific examples in animals are less documented, benzoic acid itself, the precursor to benzoate esters, is found in various animal species. It has been identified in the gland secretions of male muskoxen and Asian bull elephants. wikipedia.org

In fungi, benzoic acid and its derivatives are known to have antifungal properties. wikipedia.orgnih.gov The presence of benzoate esters in fungi can be part of their metabolic processes or defense mechanisms. For instance, some benzoate esters have been evaluated for their antifungal activity against pathogenic fungi like Candida albicans. nih.gov The production of such secondary metabolites highlights the complex chemical interactions between fungi and their environment.

Proposed Biosynthetic Pathways of Methyl Benzoate Derivatives

The biosynthesis of methyl benzoate and related derivatives is intricately linked to primary metabolic pathways, starting from simple sugars and branching into the production of a vast array of aromatic compounds.

The journey to benzoic acid begins with the shikimate pathway, a seven-step metabolic route found in bacteria, fungi, algae, and plants, but not in animals. wikipedia.org This pathway is fundamental for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov

The process starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov Through a series of enzymatic reactions, these precursors are converted into chorismate, which serves as a critical branch-point intermediate. researchgate.netnih.gov Chorismate is the last common precursor for all three aromatic amino acids. wikipedia.org The pathway leading to phenylalanine and tyrosine proceeds from chorismate, setting the stage for the formation of benzoic acid. wikipedia.orgresearchgate.net

The final step in the formation of methyl benzoate is the enzymatic methylation of benzoic acid. This reaction is catalyzed by a class of enzymes known as methyltransferases. nih.gov Specifically, S-adenosyl-L-methionine (SAM):benzoic acid carboxyl methyltransferase (BAMT) utilizes SAM as a methyl group donor to convert benzoic acid into methyl benzoate. nih.gov

These enzymes belong to the SABATH family, which also includes methyltransferases responsible for methylating other related compounds like salicylic (B10762653) acid to form methyl salicylate. frontiersin.orgapsnet.org In some plants, a single enzyme, known as benzoic acid/salicylic acid carboxyl methyltransferase (BSMT), can catalyze the methylation of both substrates. frontiersin.orgnih.gov The activity of these enzymes is often developmentally regulated and can be specific to certain tissues, such as the petal lobes of flowers, correlating with the emission of floral scent. nih.govoup.com The expression of the genes encoding these enzymes is a key factor in determining the production of volatile methyl esters. nih.govfrontiersin.org

Phenylalanine, an end product of the shikimate pathway, is the primary precursor for the biosynthesis of benzoic acid in plants. nih.govfrontiersin.org The conversion begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net

From cinnamic acid, the pathway to benzoic acid involves the shortening of the C3 side chain by two carbon units. researchgate.net This can occur through different routes, including a β-oxidative pathway. researchgate.netresearchgate.net This pathway involves the conversion of cinnamic acid to cinnamoyl-CoA, which is then further metabolized through a series of enzymatic steps to ultimately yield benzoyl-CoA, the direct precursor that is then converted to benzoic acid. researchgate.net Thus, phenylalanine serves as the crucial link between the primary metabolism of the shikimate pathway and the synthesis of a wide array of secondary metabolites, including the volatile benzoate esters that contribute to floral fragrances. nih.govnih.gov

Genetic and Enzymatic Studies of Biosynthesis

Identification and Characterization of Biosynthetic Genes

No information is available.

Enzyme Mechanism and Substrate Specificity

No information is available.

Role in Chemical Ecology and Interactions Non Clinical Research

Function as Volatile Organic Compounds (VOCs) in Plant-Insect Interactions

Methyl N-methylanthranilate is a recognized plant metabolite, identified as a volatile component in a variety of plant species. nih.govpsu.educhemicalbook.com Its characteristic fruity, musty, and sweet floral odor contributes to the complex scent profiles that plants use to interact with their environment. chemicalbook.com The compound has been reported in the essential oils of several plants, highlighting its role as a natural fragrance and signaling molecule. chemicalbook.comchemicalbook.comjesozio.com

Table 1: Documented Natural Occurrences of Methyl N-methylanthranilate

| Plant Species | Common Name | Plant Part |

|---|---|---|

| Citrus reticulata | Mandarin Orange, Tangerine | Peel Oil, Leaf Oil |

| Citrus bergamia | Bergamot | Oil |

| Mangifera indica | Mango | Cultivars |

| Hyacinthus orientalis | Hyacinth | Flowers |

| Kaempferia ethelae | --- | Bulbs |

| Averrhoa carambola | Starfruit | Fruit |

Source: nih.govchemicalbook.comeuropa.eu

While the broader class of anthranilate esters is known to mediate insect behavior, specific evidence documenting Methyl N-methylanthranilate as an attractant is limited. Its presence in floral scents, such as that of hyacinth, suggests a potential role in attracting pollinators, but direct studies confirming this function are not extensively detailed in the scientific literature. Most research on related compounds has focused on repellent activities.

The family of anthranilate esters has been investigated for insect-repelling properties. wikipedia.org Research on compounds structurally similar to Methyl N-methylanthranilate provides insight into its potential ecological function as a repellent. For instance, the closely related compound Methyl N,N-dimethylanthranilate has demonstrated repellent effects against both summer and winter morphs of the spotted wing drosophila, Drosophila suzukii, a significant pest of fruit crops. nih.govsenasica.gob.mx In laboratory bioassays, winter morphs of this pest were repelled by Methyl N,N-dimethylanthranilate at a concentration of 0.1 v/v. senasica.gob.mx This suggests that the N-methylated anthranilate structure may be important for insect repellency, although further research is needed to specifically confirm the activity of Methyl N-methylanthranilate itself in various ecological settings.

Inter- and Intra-Species Communication Through Chemical Signals

As a volatile compound, Methyl N-methylanthranilate contributes to the chemical language of plants. In the leaves of Citrus reticulata (mandarin), it has been identified as the compound responsible for a distinct pungent effect. nih.gov This pungency may function as a defense mechanism against herbivores, representing a form of inter-species communication where the plant signals its unpalatability. While it is established as a plant metabolite and fragrance component, its specific roles in more complex signaling, such as acting as a pheromone for intra-species insect communication or as a kairomone for predator attraction, have not been fully elucidated.

Environmental Fate and Transport Mechanisms in Natural Environments

The ecological impact of Methyl N-methylanthranilate is influenced by its persistence and transformation in the environment. Its degradation is governed by both abiotic and biotic processes, including photochemical reactions, hydrolysis, and microbial metabolism.

Methyl N-methylanthranilate is susceptible to degradation by both hydrolysis and photolysis.

Hydrolytic Dissipation : The ester bond in Methyl N-methylanthranilate can undergo hydrolysis, breaking down into N-methylanthranilic acid and methanol (B129727). inchem.orgresearchgate.net This process has been observed in metabolic studies, where enzymes in liver and skin homogenates facilitate the reaction. europa.euinchem.orgservice.gov.uk In natural aquatic environments, this reaction would proceed based on factors like pH and temperature, though specific environmental half-life data are not readily available.

Photolytic Dissipation : The compound exhibits significant reactivity to ultraviolet (UV) light, a characteristic identified in phototoxicity studies. service.gov.ukeuropa.eu It is known to have photochemical properties that can lead to its degradation, making it a potential environmental pollutant. biosynth.com Upon reacting with UV light, it can decompose into other compounds, such as benzene (B151609), phenols, and fatty acids. biosynth.com This reactivity suggests that sunlight would be a key factor in its dissipation in surface waters. Studies on the related compound, Methyl Anthranilate, confirm that it undergoes direct photolysis under UVC and UVB irradiation, a process that is accelerated in the presence of H₂O₂. nih.gov

Microbial activity is a crucial pathway for the environmental degradation of Methyl N-methylanthranilate.

N-Demethylation : A specific biodegradation pathway has been identified in soil microorganisms. The bacterium Bacillus megaterium, isolated from topsoil, is capable of N-demethylating Methyl N-methylanthranilate to produce Methyl Anthranilate. researchgate.net This biotransformation represents a significant step in the breakdown of the molecule in soil environments. researchgate.netresearchgate.net

General Microbial Degradation : As a nitrogen-containing organic compound, it is expected to be metabolized by a diverse range of soil and water microbes that break down complex organic molecules. mdpi.com Studies on the related Methyl Anthranilate show it undergoes aerobic microbial metabolism, indicating that soil and water microorganisms can utilize this class of compounds. epa.gov The process of biodegradation is critical in preventing the long-term accumulation of this compound and its potential byproducts in the environment.

Table 2: Summary of Environmental Fate Mechanisms

| Process | Description | Resulting Products |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond by water. | N-methylanthranilic acid, Methanol |

| Photolysis | Degradation caused by exposure to UV light. | Benzene, Phenols, Fatty acids |

| Biodegradation | Microbial transformation, primarily in soil. | Methyl Anthranilate (via N-demethylation) |

Source: inchem.orgresearchgate.netbiosynth.comresearchgate.net

Interaction with Environmental Matrices and Materials

Information regarding the interaction of Methyl 2-methyl-6-(methylamino)benzoate with environmental matrices such as soil, water, and sediment, as well as its interaction with various materials, is not available in the reviewed scientific literature. Consequently, no data on its environmental persistence, degradation pathways, mobility, or potential for bioaccumulation can be provided.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of ester groups.

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Purify via column chromatography to isolate the target compound from byproducts.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methylation (CH₃I, K₂CO₃, DMF) | Introduce methyl ester group |

| 2 | Reductive amination (NaBH₃CN) | Add methylamino group at position 6 |

| 3 | Acidic workup (HCl) | Deprotection and neutralization |

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities .

- NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methyl ester at δ ~3.8 ppm, methylamino protons at δ ~2.9 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion [M+H]⁺.

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density and reactive sites.

- Database Mining : Leverage PubChem’s bioactivity data for analogous benzoates to infer mechanisms .

Example : Ethametsulfuron-methyl’s herbicidal activity was linked to AHAS enzyme inhibition via sulfonylurea interactions .

What considerations are critical for stability studies of this compound under physiological conditions?

Advanced Research Question

Design studies to evaluate:

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.

- Thermal Stability : Heat at 40–80°C and track decomposition kinetics.

- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products.

Q. Protocol :

Prepare stock solutions in PBS (pH 7.4) and simulate gastric (pH 2) and intestinal (pH 6.8) conditions.

Analyze aliquots at 0, 24, 48, and 72 hours using validated methods .

What safety protocols are essential when handling this compound?

Basic Research Question

Follow guidelines for methyl benzoate derivatives :

- Engineering Controls : Use fume hoods to limit airborne exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Provide eyewash stations and showers for accidental contact.

- Waste Disposal : Neutralize with 10% NaOH before disposal.

Training : Ensure researchers understand SDS sections on toxicity (e.g., LD₅₀ data) and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.